chemical properties of 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine
chemical properties of 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine
An In-Depth Technical Guide to the Physicochemical Properties of 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine
Abstract
The convergence of pyrazole and pyridine rings into a single molecular framework represents a highly privileged scaffold in modern medicinal chemistry, with applications spanning oncology, inflammation, and neurodegenerative diseases.[1][2][3][4][5] The specific isomer, 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine, combines the electron-rich nature of a 4-aminopyrazole with the hydrogen-bonding and metal-coordinating capabilities of a pyridine moiety. This guide provides a comprehensive technical framework for the synthesis, purification, and detailed physicochemical characterization of this target compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each methodological choice. By presenting a predictive analysis based on foundational chemical principles and data from analogous structures, this document serves as a complete roadmap for validating the properties and unlocking the full potential of this promising heterocyclic amine.
Introduction to the Pyridinyl-Pyrazole Scaffold
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals due to their ability to present a diverse array of functional groups in a defined three-dimensional space, enabling precise interactions with biological targets.[6][7] Among these, the pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its metabolic stability and role as a versatile synthetic building block.[1][8] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][9]
The target molecule, 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine, integrates this pyrazole core with a pyridine ring, a six-membered electron-deficient heterocycle ubiquitous in both natural products and synthetic drugs. This combination is synthetically strategic; the pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site, while the 4-amino group on the pyrazole ring provides a key vector for further functionalization or direct interaction with protein residues.
This guide outlines a systematic approach to the chemical characterization of this molecule. The objective is to provide a predictive yet rigorous framework covering its synthesis, structural confirmation via spectroscopic methods, and the determination of key physicochemical properties that govern its behavior in both chemical and biological systems.
Proposed Synthesis and Purification Workflow
The synthesis of substituted pyrazoles often relies on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a functional equivalent. For the target molecule, a logical and efficient pathway involves the cyclization of a suitably activated pyridinyl precursor with methylhydrazine.
Synthetic Pathway Rationale
The proposed synthesis begins with 2-acetylpyridine, a readily available commercial starting material. A Vilsmeier-Haack type reaction can introduce a dimethylamino-enal functionality, creating the necessary three-carbon electrophilic fragment. Subsequent reaction with methylhydrazine would lead to a regioselective cyclization, favoring the formation of the 1-methyl-5-pyridinyl isomer due to the directing effect of the starting materials. The final step involves the conversion of a precursor group (e.g., cyano) at the C4 position to the desired amine. This multi-step approach ensures high regiochemical control, which is a critical consideration in the synthesis of substituted pyrazoles.
Caption: Proposed synthetic workflow for 1-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Intermediate Precursor
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To a stirred solution of 2-acetylpyridine (1.0 eq) in an appropriate solvent (e.g., toluene), add the chosen activating reagent (e.g., Bredereck's reagent or a Vilsmeier reagent generated in situ) (1.2 eq).
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Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 80-100 °C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and quench carefully with a saturated sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dicarbonyl equivalent.
Step 2: Pyrazole Ring Formation
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Dissolve the crude intermediate from Step 1 in ethanol.
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Add methylhydrazine (1.1 eq) dropwise at room temperature.
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Reflux the mixture for 2-4 hours until TLC analysis indicates the consumption of the starting material.
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Cool the mixture and concentrate in vacuo. The resulting residue contains the substituted pyrazole.
Step 3: Amination
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If a nitro or cyano precursor was used, dissolve the crude pyrazole from Step 2 in a suitable solvent (e.g., methanol or ethanol).
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Add a catalyst for reduction, such as Raney Nickel or Palladium on carbon.
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Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-24 hours.
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Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
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Concentrate the filtrate to yield the crude target amine.
Step 4: Purification
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Purify the crude product using automated flash column chromatography on silica gel.
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A gradient elution system, for example, from 0% to 10% methanol in dichloromethane, is often effective for separating polar amines.
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Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
-
For final purification and to obtain material for analysis, recrystallize the solid from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.
Structural Elucidation and Spectroscopic Analysis
Unambiguous confirmation of the molecular structure is paramount. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a complete picture of the compound's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise arrangement of atoms. The predicted spectra are based on established chemical shifts for pyrazole and pyridine heterocycles.[8][10][11]
| Predicted NMR Data | |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.5 (d, 1H, Py-H6), ~7.8 (t, 1H, Py-H4), ~7.5 (s, 1H, Pz-H3), ~7.3 (d, 1H, Py-H5), ~7.2 (t, 1H, Py-H3), ~5.0 (s, br, 2H, NH₂), ~3.7 (s, 3H, N-CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~150 (Py-C6), ~149 (Py-C2), ~145 (Pz-C5), ~138 (Pz-C4), ~137 (Py-C4), ~125 (Pz-C3), ~123 (Py-C5), ~122 (Py-C3), ~35 (N-CH₃) |
Rationale for Predictions:
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¹H NMR: The pyridine protons will appear in the aromatic region, with the H6 proton being the most downfield due to its proximity to the nitrogen. The pyrazole H3 proton will appear as a sharp singlet. The N-methyl group will be a singlet around 3.7 ppm, and the amine protons will be a broad singlet that may exchange with D₂O.
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¹³C NMR: The carbons attached to nitrogen atoms (Py-C2, Py-C6, Pz-C5, Pz-C4) will be the most downfield. The N-methyl carbon will be the most upfield signal.
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2D NMR: HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial to definitively link the pyrazole and pyridine rings by observing correlations between the pyrazole N-methyl protons and the pyrazole ring carbons (C5, C3), and between the pyridine protons and the pyrazole C5 carbon.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
| Predicted MS Data | |
| Molecular Formula | C₁₀H₁₁N₅ |
| Monoisotopic Mass | 201.1014 Da |
| Analysis Method | High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) |
| Expected Ion | [M+H]⁺ = 202.1087 |
| Key Fragmentation | Loss of CH₃, loss of NH₂, and cleavage of the bond between the two rings. |
Protocol for HRMS Analysis:
-
Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of a TOF (Time-of-Flight) or Orbitrap mass spectrometer.
-
Acquire data in positive ion mode, as the basic nitrogens will readily protonate.
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Confirm the measured mass of the [M+H]⁺ ion is within 5 ppm of the calculated theoretical mass.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Predicted IR Data | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3450 - 3300 (two bands, symmetric & asymmetric) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2950 - 2850 |
| C=N and C=C Stretch (Rings) | 1620 - 1550 |
| N-H Bend (Amine) | 1650 - 1580 |
Experimental Insight: The presence of two distinct peaks in the 3300-3450 cm⁻¹ region is a strong indicator of a primary amine (-NH₂). The complex fingerprint region (below 1500 cm⁻¹) will be unique to this molecule and can be used for identification against a reference standard.
Physicochemical Properties
These properties are critical for predicting the compound's suitability for drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value / Characteristic | Rationale & Experimental Method |
| pKa | ~6.5 (Pyridine N), ~2.5 (Amine NH₃⁺) | The pyridine nitrogen is expected to be the most basic site. The amine is less basic due to the electron-withdrawing nature of the pyrazole ring. Method: Potentiometric titration or UV-pH titration. |
| LogP | 1.0 - 1.5 | Calculated based on analogous fragments.[12][13] The molecule has both polar (amine, nitrogens) and nonpolar (aromatic rings) regions, suggesting moderate lipophilicity. Method: Shake-flask method using n-octanol and water. |
| Aqueous Solubility | Moderate to high at acidic pH | The presence of multiple basic nitrogens means solubility will be highly pH-dependent, increasing significantly upon protonation in acidic media. Method: HPLC-based thermodynamic solubility assay. |
| Physical State | Likely a crystalline solid at RT | Heterocyclic compounds with similar molecular weights and hydrogen bonding capabilities are typically solids. Method: Visual inspection, Differential Scanning Calorimetry (DSC) for melting point. |
Chemical Reactivity Profile
The molecule's reactivity is governed by the interplay of its three key components: the electron-rich 4-aminopyrazole ring, the electron-deficient pyridine ring, and the nucleophilic amino group.
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